molecular formula C22H21FN6OS B2861538 4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 1358919-73-9

4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B2861538
M. Wt: 436.51
InChI Key: CPXMHTVBAYAAHM-UHFFFAOYSA-N
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Description

The compound “4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazole ring, and a quinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl group is likely to contribute to the overall polarity of the molecule, while the piperazine, triazole, and quinoxaline rings may contribute to its three-dimensional shape .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with electrophiles, while the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives have been designed to meet the structural requirements essential for exhibiting anticancer properties. The studies have shown that some of these derivatives possess significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial Activity

Quinoxaline derivatives have been synthesized and evaluated for their antibacterial activities. Among them, some derivatives have shown promising antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (B. S. Holla et al., 2005).

Solubility and Physicochemical Properties

The solubility and physicochemical properties of fluorinated quinolones, closely related to the compound , have been studied. These studies provide insights into the solubility behavior of these compounds as a function of pH, temperature, and salt concentration, which is crucial for their formulation and therapeutic effectiveness (D. L. Ross & C. Riley, 1990).

Potential as Antidepressants

Research has indicated that a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, similar in structure to the specified compound, exhibit activity in Porsolt's behavioral despair model in rats upon acute administration. This suggests their therapeutic potential as novel and rapid-acting antidepressant agents. Furthermore, some of these derivatives bind avidly to adenosine receptors, which may contribute to their antidepressant effects (R. Sarges et al., 1990).

Antimicrobial and Antifungal Agents

Thiazolidinone derivatives, synthesized from quinoline-based compounds, have been evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies demonstrate the compounds' broad-spectrum antimicrobial efficacy, making them candidates for further investigation as antimicrobial and antifungal agents (Divyesh Patel et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on further elucidating the compound’s mechanism of action, exploring its potential uses in medical or industrial applications, and optimizing its synthesis process .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMHTVBAYAAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

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